molecular formula C16H20N2O2 B4503863 N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B4503863
M. Wt: 272.34 g/mol
InChI Key: PTTZCLUTOKXGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an isoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of N4-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the isopentyl and methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods often employ automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: N4-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N4-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target. For example, in the case of its potential anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can be compared with other isoquinoline derivatives, such as:

    N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-3-quinolinecarboxamide: This compound has a similar structure but differs in the position of the functional groups. The differences in structure can lead to variations in chemical reactivity and biological activity.

    N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-quinolinecarboxamide: This compound lacks the isoquinoline core, which may result in different chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(2)8-9-17-15(19)14-10-18(3)16(20)13-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTZCLUTOKXGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 4
N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N~4~-isopentyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.